molecular formula C6H10N3OP B6170367 5-(dimethylphosphoryl)pyrimidin-4-amine CAS No. 2758004-60-1

5-(dimethylphosphoryl)pyrimidin-4-amine

Cat. No. B6170367
CAS RN: 2758004-60-1
M. Wt: 171.1
InChI Key:
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Description

5-(Dimethylphosphoryl)pyrimidin-4-amine (also known as 5-DMPP) is a synthetic compound with a variety of potential applications in scientific research. It is a phosphorylated derivative of pyrimidin-4-amine and is used as a building block in the synthesis of nucleoside analogs and peptide-based drugs. 5-DMPP is also used as a substrate for the enzyme phosphodiesterase, which is involved in the metabolism of many drugs. This compound has been studied extensively in recent years, with research focusing on its synthesis methods, applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

5-DMPP has a variety of potential applications in scientific research. It is used as a building block in the synthesis of nucleoside analogs and peptide-based drugs. It is also used as a substrate for the enzyme phosphodiesterase, which is involved in the metabolism of many drugs. In addition, 5-DMPP has been used in the synthesis of a variety of other compounds, including small molecule inhibitors and enzyme inhibitors.

Mechanism of Action

The mechanism of action of 5-DMPP is not fully understood. However, it is believed to act as a substrate for the enzyme phosphodiesterase, which is involved in the metabolism of many drugs. In addition, 5-DMPP is thought to act as a building block in the synthesis of nucleoside analogs and peptide-based drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPP are not fully understood. However, it is believed to act as a substrate for the enzyme phosphodiesterase, which is involved in the metabolism of many drugs. In addition, 5-DMPP is thought to act as a building block in the synthesis of nucleoside analogs and peptide-based drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-DMPP in lab experiments is its high yield in the synthesis of a variety of compounds. In addition, 5-DMPP is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-DMPP in lab experiments. For example, the mechanism of action of 5-DMPP is not fully understood, and its biochemical and physiological effects are not well characterized.

Future Directions

There are a number of potential future directions for research on 5-DMPP. These include further studies on its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research should be conducted on the synthesis of 5-DMPP and its derivatives, as well as the development of new methods for its synthesis. Finally, further research should be conducted on the advantages and limitations of using 5-DMPP in lab experiments.

Synthesis Methods

5-DMPP can be synthesized using a variety of methods. The most common method involves reacting pyrimidin-4-amine with dimethylphosphite in the presence of a base such as pyridine. This reaction produces the desired product in high yield. In addition, 5-DMPP can be synthesized by reacting pyrimidin-4-amine with a phosphonium salt such as (dimethylphosphonio)methane in the presence of a base such as pyridine. This reaction produces the desired product in high yield as well.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-(dimethylphosphoryl)pyrimidin-4-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-diaminopyrimidine", "dimethylphosphoryl chloride", "triethylamine", "acetonitrile", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2,4-diaminopyrimidine is dissolved in acetonitrile and triethylamine is added to the solution. The mixture is stirred at room temperature for 30 minutes.", "Step 2: Dimethylphosphoryl chloride is added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed for 2 hours at room temperature.", "Step 3: Sodium bicarbonate is added to the reaction mixture to neutralize the excess acid. The resulting mixture is extracted with dichloromethane.", "Step 4: The organic layer is separated and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain the crude product.", "Step 5: The crude product is purified by column chromatography using a mixture of dichloromethane and methanol as the eluent to obtain the final product, 5-(dimethylphosphoryl)pyrimidin-4-amine." ] }

CAS RN

2758004-60-1

Product Name

5-(dimethylphosphoryl)pyrimidin-4-amine

Molecular Formula

C6H10N3OP

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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